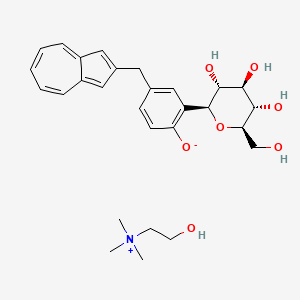

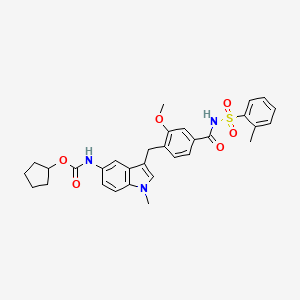

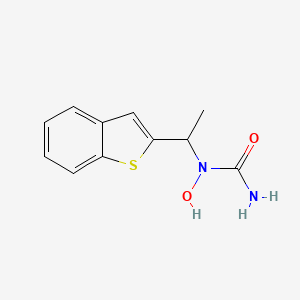

![molecular formula C15H15NO4 B1683696 Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester CAS No. 140674-76-6](/img/structure/B1683696.png)

Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester

描述

“Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester” is an aromatic amine . It is also known as Tyrphostin AG 957, a member of the tyrphostin family of tyrosine kinase inhibitors that selectively inhibits human p210 tyrosine kinase activity .

Molecular Structure Analysis

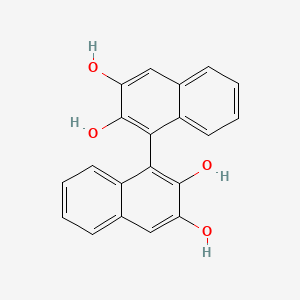

The molecular formula of this compound is C15H15NO4 . The IUPAC name is methyl 4-[(2,5-dihydroxyphenyl)methyl]amino]benzoate . The InChI and Canonical SMILES representations provide more detailed structural information .科学研究应用

Chronic Myelogenous Leukemia (CML) Treatment Research

Tyrphostin AG957 has been studied extensively for its role in the treatment of CML. It functions as a tyrosine kinase inhibitor, specifically targeting the Bcr-Abl fusion proteins responsible for CML . Research has shown that AG957 can induce apoptosis in CML cell lines by down-regulating p210 bcr/abl and activating the cytochrome c/Apaf-1/caspase-9 pathway .

Tuberculosis Drug Development

The compound has been utilized in the development of new drugs targeting the Mycobacterium tuberculosis Pup proteasome system. Tyrphostin analogs, including AG957, have been synthesized and shown to inhibit the depupylation actions of Dop, a depupylating protease in M. tuberculosis .

Molecular Biology Studies

In molecular biology, AG957 has been used to study the effects of Bcr-Abl kinase inhibition on beta1 integrin function in hematopoietic progenitors. This research provides insights into the abnormal integrin function in CML progenitors related to the presence of the BCR/ABL oncogene .

Pharmacological Research

AG957’s pharmacological properties have been explored, particularly its inhibitory effects on DNA synthesis in CML cells. It has been shown to block DNA synthesis without affecting RNA or protein synthesis, providing a selective approach to CML treatment .

Cancer Research

In cancer research, AG957 has been implicated in inducing oxidative stress in lung tumor cell lines through the Nrf-2/heme oxygenase pathway. This has led to a better understanding of the mechanisms underlying the sensitivity of certain lung cancer cell lines to this agent .

Chemical Synthesis

The compound has also been a subject of interest in chemical synthesis, where it has been synthesized and radiolabeled for potential use as a PET radiotracer. This allows for the in vivo mapping of the c-ABL tyrosine kinase found in chronic myeloid leukemia .

作用机制

Target of Action

Tyrphostin AG957, also known as Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester, primarily targets the BCR/ABL tyrosine kinase . This kinase is a fusion protein resulting from a chromosomal translocation that is responsible for most cases of chronic myelogenous leukemia (CML) . The BCR/ABL kinase is constitutively active and initiates signaling through multiple pathways .

Mode of Action

Tyrphostin AG957 acts as a tyrosine kinase inhibitor . It inhibits the BCR/ABL tyrosine kinase activity, thereby disrupting the abnormal signaling caused by this fusion protein . The inhibition of BCR/ABL kinase activity by Tyrphostin AG957 is dose-dependent .

Biochemical Pathways

The BCR/ABL kinase initiates signaling through multiple pathways, including the ras/raf/mitogen-activated protein kinase pathway and the CBL/PI3k/Akt pathway . By inhibiting the BCR/ABL kinase, Tyrphostin AG957 disrupts these signaling pathways, leading to changes in cell behavior .

Pharmacokinetics

It’s known that the compound can be used in vitro to inhibit the bcr/abl kinase activity in a dose-dependent manner .

Result of Action

The inhibition of BCR/ABL kinase activity by Tyrphostin AG957 leads to a significant increase in adhesion of CML progenitor cells to stroma and integrin binding fragments of fibronectin . It also results in significant inhibition of CML progenitor cell proliferation following integrin engagement . In BCR/ABL expressing cells, Tyrphostin AG957 partially inhibits the phosphorylation of several proteins that are BCR/ABL PTK substrates and are involved in normal integrin signaling .

Action Environment

It’s known that the compound can be used in vitro to inhibit the bcr/abl kinase activity in a dose-dependent manner . The effect of Tyrphostin AG957 on cell behavior may be influenced by various factors, including the concentration of the compound, the presence of other signaling molecules, and the specific cellular context .

属性

IUPAC Name |

methyl 4-[(2,5-dihydroxyphenyl)methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-20-15(19)10-2-4-12(5-3-10)16-9-11-8-13(17)6-7-14(11)18/h2-8,16-18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFREBZMBNRGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274352 | |

| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester | |

CAS RN |

140674-76-6 | |

| Record name | MLS002701581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=654705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-{[(2,5-dihydroxyphenyl)methyl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。